N-(4-(2-(hydroxyamino)-2-oxoethyl)piperidin-4-yl)-4-((2-methylquinolin-4-yl)methoxy)benzamide
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Overview
Description
The compound PMID16516466C12c is a small molecular drug known for its role as an inhibitor of ADAM metallopeptidase with thrombospondin 1 (ADAMTS1) . It has been investigated for its potential therapeutic applications, particularly in the context of inhibiting tumor necrosis factor-alpha converting enzyme (TACE), which is involved in inflammatory processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PMID16516466C12c involves a multi-step process. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The reaction conditions typically involve the use of organic solvents such as dichloromethane and methanol, along with catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of PMID16516466C12c follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced crystallization techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
PMID16516466C12c: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various derivatives of PMID16516466C12c , which can have different biological activities and properties .
Scientific Research Applications
Chemistry: It is used as a model compound in studies of enzyme inhibition and reaction mechanisms.
Biology: The compound is investigated for its effects on cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications in treating inflammatory diseases and cancer by inhibiting TACE.
Industry: The compound is used in the development of new drugs and therapeutic agents
Mechanism of Action
The mechanism of action of PMID16516466C12c involves the inhibition of ADAM metallopeptidase with thrombospondin 1 (ADAMTS1) . This inhibition prevents the cleavage of specific substrates involved in inflammatory processes, thereby reducing inflammation. The compound targets the active site of the enzyme, blocking its activity and downstream signaling pathways .
Comparison with Similar Compounds
PMID16516466C12c: is unique in its specific inhibition of ADAM metallopeptidase with thrombospondin 1 (ADAMTS1) . Similar compounds include other TACE inhibitors, such as:
- GTPL8663
- BDBM50183711
These compounds share similar structures and mechanisms of action but may differ in their potency, selectivity, and pharmacokinetic properties .
Properties
Molecular Formula |
C25H28N4O4 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-[4-[2-(hydroxyamino)-2-oxoethyl]piperidin-4-yl]-4-[(2-methylquinolin-4-yl)methoxy]benzamide |
InChI |
InChI=1S/C25H28N4O4/c1-17-14-19(21-4-2-3-5-22(21)27-17)16-33-20-8-6-18(7-9-20)24(31)28-25(15-23(30)29-32)10-12-26-13-11-25/h2-9,14,26,32H,10-13,15-16H2,1H3,(H,28,31)(H,29,30) |
InChI Key |
BODLESUVCQEUII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)COC3=CC=C(C=C3)C(=O)NC4(CCNCC4)CC(=O)NO |
Origin of Product |
United States |
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